molecular formula C19H18ClN3O2 B4644213 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B4644213
M. Wt: 355.8 g/mol
InChI Key: DRXIVEKVNXWPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, commonly known as CP-1, is a chemical compound that belongs to the pyrazole class of organic compounds. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. CP-1 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.

Mechanism of Action

CP-1 exerts its anti-inflammatory and anti-cancer effects by inhibiting the enzyme 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, which is responsible for the production of prostaglandins that cause inflammation and promote the growth and proliferation of cancer cells. By inhibiting 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, CP-1 reduces inflammation, pain, and fever, and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CP-1 has been shown to have a variety of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. CP-1 has been shown to reduce the formation of amyloid plaques in Alzheimer's disease, which are responsible for the cognitive decline associated with the disease.

Advantages and Limitations for Lab Experiments

CP-1 has several advantages for lab experiments, including its potent inhibitory effects on 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, its ability to induce apoptosis in cancer cells, and its ability to reduce inflammation and pain. However, CP-1 also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of CP-1. One area of research is the development of more potent and selective 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide inhibitors that have fewer side effects than current drugs. Another area of research is the development of new drugs that target multiple pathways involved in inflammation and cancer, which may be more effective than single-target drugs like CP-1. Finally, there is a need for more research on the safety and toxicity of CP-1, particularly in humans, to determine its potential as a therapeutic agent.

Scientific Research Applications

CP-1 has been extensively studied for its potential applications in the treatment of various inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain in arthritis, and prevent the formation of amyloid plaques in Alzheimer's disease. CP-1 has also been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.

properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-9-14(2)11-16(10-13)21-19(24)18-7-8-23(22-18)12-25-17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIVEKVNXWPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
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1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
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1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

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